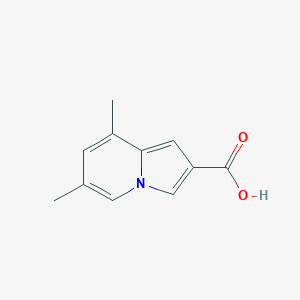

6,8-Dimethylindolizine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6,8-dimethylindolizine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-3-8(2)10-4-9(11(13)14)6-12(10)5-7/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVIPQMISQZHPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN2C1=CC(=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206972-95-3 | |

| Record name | 6,8-dimethylindolizine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6,8 Dimethylindolizine 2 Carboxylic Acid and Its Analogues

Classical Approaches to Indolizine (B1195054) Synthesis

The foundational methods for constructing the indolizine ring system are versatile and have been refined over many decades. These classical strategies typically involve the formation of the five-membered pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring. nih.govresearchgate.net

One of the most powerful and widely utilized methods for indolizine synthesis is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition reaction. jbclinpharm.org This reaction typically involves the generation of a pyridinium (B92312) ylide, which serves as a 1,3-dipole. This reactive intermediate is then trapped by a dipolarophile, such as an activated alkyne or alkene, to form the indolizine ring system. rsc.orgresearchgate.net

The process begins with the formation of a pyridinium salt, usually by reacting a pyridine derivative with an α-halo carbonyl compound. nih.gov In the presence of a base, a proton is abstracted from the α-carbon, generating the pyridinium ylide. This ylide then reacts with an alkyne dipolarophile in a concerted cycloaddition to form a dihydropyrrolopyridine intermediate, which subsequently aromatizes to the stable indolizine product. rsc.org If an alkene is used as the dipolarophile, the resulting tetrahydroindolizine intermediate requires an additional oxidation step to achieve the aromatic indolizine core. rsc.org This method is highly versatile, allowing for the introduction of various substituents on both the pyridine and the newly formed five-membered ring, depending on the choice of starting materials. researchgate.net

Table 1: Overview of [3+2] Cycloaddition for Indolizine Synthesis

| Step | Description | Key Reactants | Notes |

|---|---|---|---|

| 1. Ylide Formation | Generation of a pyridinium ylide from a pyridinium salt. | Pyridine derivative, α-halocarbonyl compound, Base. | The ylide is a reactive 1,3-dipole intermediate. |

| 2. Cycloaddition | Reaction of the ylide with a dipolarophile. | Pyridinium ylide, Alkyne or Alkene. | A concerted pericyclic reaction. |

| 3. Aromatization | Formation of the final aromatic indolizine. | Dihydroindolizine intermediate. | Occurs spontaneously from alkyne adducts; requires oxidation for alkene adducts. rsc.org |

The Tschitschibabin (also spelled Chichibabin) reaction is a cornerstone of indolizine synthesis, first developed in the early 20th century. nih.govresearchgate.net The classical Tschitschibabin synthesis involves the base-catalyzed reaction of a 2-alkylpyridine (like α-picoline) with an α-halocarbonyl compound (e.g., bromoacetone). acs.org

The mechanism proceeds via the initial N-alkylation of the pyridine to form a pyridinium salt. A base then deprotonates the α-carbon of the 2-alkyl substituent, creating a pyridinium ylide. This is followed by an intramolecular aldol-type condensation, where the ylide attacks the carbonyl group. The final step is a dehydration of the resulting alcohol to yield the aromatic indolizine. nih.govd-nb.info This reaction provides a direct and efficient route to a variety of substituted indolizines. nih.gov A notable variant involves the use of 1-(alkoxycarbonyl)methyl-2-methylpyridinium systems, which leads to the formation of 2,3-dihydro-2-indolizinones. acs.org

Table 2: Key Features of the Tschitschibabin Reaction

| Feature | Description | Example Reactants | Resulting Substituents |

|---|---|---|---|

| Starting Materials | 2-Alkylpyridine and an α-halocarbonyl compound. | 2-Methylpyridine, Bromoacetone. | Substituents on the five-membered ring are determined by the α-halocarbonyl compound. |

| Key Intermediate | Pyridinium ylide formed via deprotonation. | N-(2-oxopropyl)-2-methylpyridinium ylide. | The ylide undergoes intramolecular cyclization. |

| Final Steps | Intramolecular condensation followed by dehydration. | Aldol-type addition and elimination of water. | Leads directly to the aromatic indolizine ring. d-nb.info |

Beyond the two primary named reactions, a variety of intramolecular cyclization strategies have been developed to synthesize the indolizine nucleus. chemicalbook.com These methods often rely on transition-metal catalysis or radical-mediated processes to form the crucial C-N or C-C bond that closes the five-membered ring. nih.govnih.gov

One approach involves the metal-catalyzed cycloisomerization of appropriately substituted pyridine derivatives, such as pyridine propargylic alcohols. nih.gov In this method, a catalyst, often platinum-based, activates the alkyne for a nucleophilic attack by the pyridine nitrogen, initiating the cyclization cascade. Another strategy employs radical cyclization, where radical intermediates are used to forge the bicyclic structure. rsc.org Furthermore, polysubstituted indolizines can be constructed through the intramolecular C-N bond formation and C-H bond cleavage of pyridyl chalcones under metal-free conditions, offering a straightforward pathway from readily available starting materials. nih.gov

Targeted Synthesis of Indolizine-2-carboxylic Acid Derivatives

The synthesis of the specific target molecule, 6,8-dimethylindolizine-2-carboxylic acid, requires precise control over the placement of three substituents on the indolizine core. This involves strategies for incorporating the C-2 carboxyl group and ensuring the regioselective placement of the C-6 and C-8 methyl groups.

Introducing a carboxylic acid functional group at the C-2 position of the indolizine ring is typically achieved by carrying a precursor group through one of the classical synthetic sequences. A common and effective strategy is to use a reactant that already contains a C-2 substituent in the form of an ester.

For instance, in a [3+2] cycloaddition reaction, an acetylene (B1199291) dicarboxylate derivative can be used as the dipolarophile. This directly installs ester groups at the C-1 and C-2 positions. Alternatively, an α,β-alkynoic ester (e.g., ethyl propiolate) can be used, which, depending on the electronics of the pyridinium ylide, can regioselectively place the ester group at the C-2 position. d-nb.info Once the indolizine-2-carboxylate ester is formed, a straightforward saponification (hydrolysis under basic conditions) can be performed to yield the desired indolizine-2-carboxylic acid. researchgate.net

Achieving the specific 6,8-dimethyl substitution pattern on the indolizine ring is most directly accomplished by starting with a pre-substituted pyridine ring. The regiochemistry of the final product is dictated by the substitution pattern of the initial pyridine derivative.

To synthesize 6,8-dimethylindolizine, the logical starting material is 3,5-dimethylpyridine (B147111). When this substituted pyridine is used as the starting material in a classical indolizine synthesis, such as the Tschitschibabin reaction or a [3+2] cycloaddition, the methyl groups remain in their respective positions relative to the nitrogen atom. Upon formation of the bicyclic system, these correspond to the C-6 and C-8 positions of the indolizine core. For example, reacting 3,5-dimethylpyridine with an appropriate α-halocarbonyl compound containing a carboxylic acid precursor (like ethyl bromopyruvate) in a Tschitschibabin-type reaction would construct the desired framework in a highly regioselective manner. This approach avoids the challenges of attempting to selectively functionalize the C-6 and C-8 positions of an unsubstituted indolizine, which can be difficult to control.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Indolizine |

| Pyridinium Ylide |

| 2-Alkylpyridine |

| α-Picoline |

| α-Halo carbonyl compound |

| Bromoacetone |

| 1-(Alkoxycarbonyl)methyl-2-methylpyridinium |

| 2,3-Dihydro-2-indolizinone |

| Pyridine propargylic alcohol |

| Pyridyl chalcone |

| Indolizine-2-carboxylate |

| Indolizine-2-carboxylic acid |

| 3,5-Dimethylpyridine |

| Acetylene dicarboxylate |

| Ethyl propiolate |

Modern and Sustainable Synthetic Approaches

Modern synthetic strategies for indolizine derivatives focus on efficiency, selectivity, and sustainability. These approaches often utilize advanced catalytic systems and energy sources to construct the bicyclic indolizine core with desired substitution patterns.

Transition metal catalysis has become a cornerstone in the synthesis of functionalized indolizines, offering high efficiency and control over regioselectivity. Copper, gold, and palladium catalysts are prominently featured in these transformations, enabling the construction of the indolizine ring through various cyclization and coupling strategies.

Copper (Cu) Catalysis: Copper-catalyzed reactions provide a versatile and economical approach to indolizine synthesis. One notable method involves the annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids. acs.orgmdpi.com This process, which proceeds via C-H olefination and subsequent decarboxylative amination, allows for the synthesis of C-2 arylated indolizines from readily available starting materials. acs.orgmdpi.com Another copper-catalyzed approach involves the oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins, mediated by a Cu/I2 system, to afford 1,3-disubstituted and 1,2,3-trisubstituted indolizines. organic-chemistry.org

Gold (Au) Catalysis: Gold catalysts, particularly Au(I) and Au(III) complexes, have proven highly effective in mediating the synthesis of indolizine derivatives. Gold(I)-catalyzed intramolecular hydroarylation/aromatization of pyrrole-ynes offers a direct route to functionalized indolizines. rsc.org This method is advantageous for its mild reaction conditions and tolerance of a wide array of functional groups. rsc.org Furthermore, gold(III)-catalyzed multicomponent reactions of heteroaryl aldehydes, amines, and alkynes provide rapid access to substituted aminoindolizines with high atom economy, even under solvent-free conditions or in water. organic-chemistry.org

Palladium (Pd) Catalysis: Palladium-catalyzed reactions have been extensively developed for the synthesis of indolizines, often involving cross-coupling and cycloisomerization cascades. An efficient method utilizes the palladium-catalyzed reaction of 3-(2-pyridyl) propargyl carbonates with organoboronic acids, proceeding through an allenyl pyridine intermediate. nih.gov Another innovative approach is the multicomponent synthesis from 2-bromopyridines, imines, and alkynes, which involves the carbonylative formation of a mesoionic pyridine-based 1,3-dipole followed by cycloaddition. rsc.orgrsc.orgnih.gov Palladium catalysis is also effective for the direct C-3 arylation and heteroarylation of the pre-formed indolizine core, a transformation that proceeds via an electrophilic substitution pathway. researchgate.net

Table 1: Overview of Metal-Catalyzed Syntheses of Indolizine Derivatives

| Catalyst | Reaction Type | Starting Materials | Key Features |

|---|---|---|---|

| Copper (Cu) | Annulation | 2-Alkylazaarenes, α,β-Unsaturated carboxylic acids | C-H olefination and decarboxylative amination. acs.orgmdpi.com |

| Oxidative Cross-Coupling/Cyclization | 2-(Pyridin-2-yl)acetate derivatives, Olefins | Mediated by a Cu/I2 system. organic-chemistry.org | |

| Gold (Au) | Intramolecular Hydroarylation/Aromatization | Pyrrole-ynes | Mild conditions, broad functional group tolerance. rsc.org |

| Multicomponent Reaction | Heteroaryl aldehydes, Amines, Alkynes | High atom economy, solvent-free or in water. organic-chemistry.org | |

| Palladium (Pd) | Cross-Coupling/Cycloisomerization | 3-(2-Pyridyl) propargyl carbonates, Organoboronic acids | Proceeds via an allenyl pyridine intermediate. nih.gov |

| Multicomponent Carbonylative Coupling | 2-Bromopyridines, Imines, Alkynes | Formation of a mesoionic 1,3-dipole intermediate. rsc.orgrsc.orgnih.gov | |

| Direct C-3 Arylation | Indolizine, Aryl halides | Electrophilic substitution pathway. researchgate.net |

Photochemical methods offer a green and often catalyst-free approach to the synthesis of indolizines, utilizing light energy to initiate key bond-forming reactions. Although less common than thermal methods, several photochemical strategies have been developed.

One approach involves the irradiation of 2-benzoyl-N-benzylpyridinium derivatives in the presence of dimethyl acetylene dicarboxylate, providing a base- and catalyst-free synthesis of indolizine derivatives. nih.govrsc.org Visible-light-mediated synthesis has also been achieved from brominated pyridine and enol carbamate (B1207046) derivatives. organic-chemistry.org This process can operate at room temperature and, interestingly, may not require an external photocatalyst, as the indolizine product itself might play a role in mediating the reaction. organic-chemistry.org More recently, a visible-light-enabled cascade cyclization has been reported for the synthesis of tetrahydroindolizine-containing phosphonates under metal-free conditions, proceeding through a hydrogen atom transfer (HAT) process to generate phosphinoyl radicals. rsc.org

Table 2: Photochemical Syntheses of Indolizine Derivatives

| Method | Starting Materials | Conditions | Key Features |

|---|---|---|---|

| UV Irradiation | 2-Benzoyl-N-benzylpyridinium derivatives, Dimethyl acetylene dicarboxylate | Irradiation | Base- and catalyst-free. nih.govrsc.org |

| Visible-Light Mediation | Brominated pyridine derivatives, Enol carbamate derivatives | Visible light, room temperature | Can be external-photocatalyst-free. organic-chemistry.org |

| Visible-Light Cascade Cyclization | Unactivated alkene-tethered pyrroles, H-phosphonates | Visible light, metal-free | HAT-mediated radical cascade for phosphorylated indolizines. rsc.org |

Electrochemical synthesis is emerging as a powerful and sustainable tool in organic chemistry, offering an alternative to conventional reagents for oxidation and reduction. In the context of indolizine synthesis, electrochemical methods provide a means to achieve transformations under mild conditions without the need for external chemical oxidants or catalysts.

A notable example is the electrochemical difunctionalization of indolizines, where C3-formylated and C1-halogenated derivatives can be synthesized from indolizines, glyoxylic acid, and halide salts. rsc.org This protocol proceeds smoothly and exhibits excellent functional group tolerance. rsc.org Furthermore, electro-oxidative cascade cyclization reactions have been developed, utilizing electricity to promote the annulation and formation of novel heterocyclic-substituted indolizine derivatives under exogenous-oxidant-free conditions, with molecular hydrogen as the only byproduct. acs.org

Table 3: Electrochemical Syntheses of Indolizine Derivatives

| Method | Starting Materials | Key Transformation | Advantages |

|---|---|---|---|

| Difunctionalization | Indolizines, Glyoxylic acid, Halide salts | C3-formylation and C1-halogenation | No external oxidants or catalysts, mild conditions. rsc.org |

| Cascade Cyclization | Suitably functionalized precursors | sp3 C-H bond functionalization and annulation | Exogenous-oxidant-free, H2 as the only byproduct. acs.org |

Green chemistry principles are increasingly being integrated into the synthesis of indolizines, focusing on reducing waste, energy consumption, and the use of hazardous substances.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of indolizine derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.nettandfonline.com A microwave-mediated one-pot, three-component reaction of acyl bromide, pyridine, and acetylene, catalyzed by basic alumina, provides excellent yields of indolizines. acs.org This method is also applicable to the synthesis of indolizine-2-carbonitrile (B587022) and indolizine-2-carboxylate from Morita-Baylis-Hillman adducts. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has been utilized for the efficient synthesis of indolizines. Ultrasound irradiation can enhance reaction rates and yields, as demonstrated in the synthesis of isoindolin-1-one (B1195906) derivatives, which are structurally related to certain indolizine precursors. nih.gov A notable green application is the ultrasound-assisted, lipase-catalyzed synthesis of indolizines, which yields pure products in good yields and very short reaction times. nih.govnih.gov

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and simplifies purification. Several solvent-free methods for indolizine synthesis have been reported. A copper-catalyzed reaction of pyridine, acetophenone, and nitroolefin under mild, solvent-free conditions affords indolizines in high yields. mdpi.com Additionally, a metal-free, three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols proceeds efficiently under solvent-free conditions. acs.org A samarium-catalyzed C(sp3)-H bond activation for the synthesis of a broad range of indolizines from 2-alkylazaarenes and propargylic alcohols also operates under mild, solvent-free conditions. organic-chemistry.org

Biocatalytic Synthesis: The use of enzymes as catalysts offers a highly selective and environmentally benign route to chemical synthesis. The first example of a biocatalyzed one-pot synthesis of indolizines involves the use of lipases from Candida antarctica (CAL-A and CAL-B). nih.govnih.gov These enzymes catalyze the cycloaddition of in situ generated ylides with ethyl propiolate in aqueous media, with CAL-A showing higher catalytic activity. nih.gov The combination of biocatalysis with ultrasound irradiation further enhances the efficiency of this green synthetic method. nih.govnih.gov

Table 4: Green Chemistry Protocols for Indolizine Synthesis

| Protocol | Key Features | Example Reaction |

|---|---|---|

| Microwave-Assisted | Rapid heating, shorter reaction times, higher yields. researchgate.nettandfonline.com | Three-component reaction of acyl bromide, pyridine, and acetylene. acs.org |

| Ultrasound-Assisted | Enhanced reaction rates and yields. nih.gov | Lipase-catalyzed synthesis of indolizines. nih.govnih.gov |

| Solvent-Free | Reduced waste, simplified purification. | Cu-catalyzed reaction of pyridine, acetophenone, and nitroolefin. mdpi.com |

| Biocatalytic | High selectivity, environmentally benign, aqueous media. | Candida antarctica lipase-catalyzed one-pot synthesis. nih.govnih.gov |

Advanced Synthetic Strategies

Beyond the established modern methods, advanced synthetic strategies involving radical intermediates are being explored to access novel and complex indolizine structures.

Radical-induced synthetic approaches are gaining traction due to their unique ability to form C-C and C-X bonds efficiently, often with high atom and step economy. rsc.org These methods are particularly useful for constructing the heterocyclic core of indolizines.

A novel radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides provides a direct route to structurally diverse methylthio-substituted indolizines. rsc.org Another strategy involves a copper/I2-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and simple olefins, which is suggested to proceed through a radical pathway involving single-electron oxidation, radical addition, and intramolecular cyclization. organic-chemistry.org Furthermore, a B2pin2-mediated radical cascade cyclization and aromatization reaction of enaminone with pyridine offers a metal- and external oxidant-free method to produce functionalized indolizines. organic-chemistry.org

Table 5: Radical-Based Syntheses of Indolizine Derivatives

| Method | Starting Materials | Key Features |

|---|---|---|

| Radical Cross-Coupling/Cyclization | 2-(Pyridin-2-yl)acetate derivatives, Sulfoxonium ylides | Access to methylthio-substituted indolizines. rsc.org |

| Oxidative Cross-Coupling/Cyclization | 2-(Pyridin-2-yl)acetate derivatives, Olefins | Copper/I2-mediated radical pathway. organic-chemistry.org |

| Radical Cascade Cyclization/Aromatization | Enaminone, Pyridine | B2pin2-mediated, metal- and oxidant-free. organic-chemistry.org |

C-H Functionalization Approaches

Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, including the indolizine core. These methods avoid the pre-functionalization of starting materials, thus shortening synthetic sequences.

One notable approach involves the copper-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids. nih.gov This reaction proceeds through a cascade of C-H olefination and decarboxylative amination. nih.gov To generate a this compound analogue, one would start with a 3,5-dimethyl-2-alkylpyridine. The reaction mechanism allows for the formation of the indolizine ring system with a substituent at the C-2 position derived from the unsaturated acid.

Another versatile C-H activation strategy is directed metalation, which allows for regioselective functionalization of the indolizine ring. worktribe.com For instance, the direct lithiation of a pre-formed indolizine, such as 2-phenylindolizine, can be used to introduce functional groups at the C-5 position. worktribe.com More advanced techniques like C-H borylation, mediated by iridium complexes, have been applied to the indolizine scaffold for the first time, enabling the synthesis of arylated derivatives through subsequent Suzuki-Miyaura cross-coupling reactions. worktribe.comresearchgate.net While these methods were demonstrated on various indolizine carboxylates, they provide a clear pathway to functionalize the C-2 position, which could be used to install or modify a carboxylic acid group on a 6,8-dimethylindolizine core. worktribe.com

The table below summarizes key findings in C-H functionalization for indolizine synthesis.

| Methodology | Catalyst/Reagent | Reactants | Key Features | Potential Application for Target Compound |

| Copper-Catalyzed Annulation | Copper | 2-Alkylazaarenes, α,β-Unsaturated Carboxylic Acids | Features C-H olefination and decarboxylative amination; provides C-2 arylated indolizines. nih.gov | Use of 3,5-dimethyl-2-alkylpyridine as the starting azaarene. |

| Directed Metalation | Organolithium bases (e.g., LDA, TMPLi) | Substituted Indolizines, Electrophiles | Regioselectivity is dependent on the base and electrophile used. worktribe.com | Functionalization of a pre-existing 6,8-dimethylindolizine scaffold. |

| C-H Borylation | Iridium tris-boryl complexes | Substituted Indolizines, Aryl halides | Allows for the synthesis of arylated derivatives via in-situ Suzuki-Miyaura coupling. worktribe.com | Introduction of an aryl group at a specific position on the indolizine core. |

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.gov This approach offers significant advantages in terms of speed, diversity, and atom economy for the synthesis of complex heterocyclic systems like indolizines. nih.govynu.edu.cn

A variety of MCRs have been developed for the synthesis of the indolizine skeleton. One common strategy is the 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles. organic-chemistry.org A one-pot method allows for the synthesis of multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes under transition-metal-free conditions. organic-chemistry.org To synthesize this compound using this approach, a 3,5-dimethylpyridine would be reacted with an appropriate α-halo carbonyl compound to generate the corresponding pyridinium ylide in situ. Subsequent reaction with an acrylate (B77674) derivative would yield the desired C-2 carboxylated indolizine core.

Another powerful MCR involves the condensation of 2-(pyridin-2-yl)acetonitrile derivatives with aldehydes and isonitriles. rsc.org This three-component synthesis yields diversely substituted indolizines. By selecting a 2-(3,5-dimethylpyridin-2-yl)acetate as the starting material, this method could be adapted to produce the target compound.

Gold(III)-catalyzed MCRs of heteroaryl aldehydes, amines, and alkynes provide rapid access to substituted aminoindolizines with high atom economy. organic-chemistry.org Similarly, palladium-catalyzed MCRs using 2-bromopyridines and imines have been developed. proquest.com These transition-metal-catalyzed reactions expand the scope and efficiency of indolizine synthesis. rsc.org

The table below outlines various MCRs applicable to the synthesis of indolizine derivatives.

| Reaction Type | Components | Catalyst/Conditions | Key Features | Potential Application for Target Compound |

| 1,3-Dipolar Cycloaddition | Pyridines, α-Halo Carbonyls, Alkenes | TEMPO (oxidant), Transition-metal-free | One-pot procedure using readily available starting materials. organic-chemistry.org | Starting with 3,5-dimethylpyridine and an acrylate derivative. |

| Three-Component Condensation | 2-(Pyridin-2-yl)acetonitrile, Aldehydes, Isonitriles | Not specified | Highly efficient for producing diversely substituted indolizines. rsc.org | Using a 2-(3,5-dimethylpyridin-2-yl)acetate derivative. |

| Gold-Catalyzed Coupling | Heteroaryl Aldehydes, Amines, Alkynes | Gold(III) | High atom economy and catalytic efficiency. organic-chemistry.org | Adaptation of components to build the 6,8-dimethylindolizine scaffold. |

| One-Pot Synthesis | Ethyl Pyridine Acetate, Benzyl Bromide | Cs₂CO₃ (base) | Simple reaction procedure and straightforward route. ynu.edu.cn | Use of a substituted ethyl pyridine acetate. |

Reaction Chemistry and Transformation of 6,8 Dimethylindolizine 2 Carboxylic Acid

Reactivity of the Indolizine (B1195054) Core

The fused bicyclic structure of indolizine, an isomer of indole (B1671886), confers upon it a high degree of aromaticity and a π-excessive character, particularly in the five-membered pyrrole-like ring. This makes the core highly susceptible to reaction with electrophiles and generally resistant to nucleophilic attack. jbclinpharm.org

Electrophilic attack is the most characteristic reaction of the indolizine ring. Due to the high electron density, substitution occurs preferentially on the five-membered ring, primarily at the C-3 position, and secondarily at the C-1 position. jbclinpharm.org The reactivity of the 6,8-Dimethylindolizine-2-carboxylic acid ring is modulated by its substituents. The methyl groups at C-6 and C-8 are electron-donating, thereby activating the six-membered ring towards substitution. In contrast, the carboxylic acid group at C-2 is an electron-withdrawing group, which deactivates the ring system, particularly the five-membered ring, towards electrophilic attack.

Common electrophilic substitution reactions applicable to the indolizine core include:

Vilsmeier-Haack Reaction : This reaction introduces a formyl group (-CHO) onto the ring, typically at the C-3 or C-1 position, using a Vilsmeier reagent (e.g., POCl₃/DMF). wikipedia.orgijpcbs.comchemistrysteps.com For this compound, formylation would be expected to occur at the C-3 position, if the deactivating effect of the C-2 carboxyl group allows the reaction to proceed.

Mannich Reaction : This reaction introduces an aminomethyl group onto the indolizine nucleus, usually at the C-1 or C-3 positions. chim.it The reaction involves an aldehyde (like formaldehyde), a primary or secondary amine, and the indolizine acting as the active hydrogen component. wikipedia.org

Nitrosation and Azo Coupling : Indolizines react with nitrous acid to form nitroso derivatives and with diazonium salts to yield azo compounds, with substitution occurring at the C-3 position. chim.it

The directing effects of the existing groups on this compound create a complex substitution pattern. While the inherent reactivity of the indolizine ring favors substitution at C-3 and C-1, the deactivating C-2 carboxylic acid group would disfavor attack at these adjacent positions. The activating methyl groups would favor substitution on the six-membered ring, but this is electronically less favored than substitution on the five-membered ring. Therefore, electrophilic substitution on this specific molecule would likely be challenging and highly dependent on reaction conditions.

Due to its π-excessive nature, the indolizine ring is generally unreactive towards nucleophiles. jbclinpharm.org Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups to activate the ring or a suitable leaving group.

Research has shown that nucleophilic substitution can be achieved on the indolizine core under specific circumstances. For instance, 2-aryl-5-chloro-6-cyano-7-methylindolizines have been shown to undergo ready nucleophilic substitution at the C-5 position with various amines and sulfur nucleophiles. nih.gov This demonstrates that if a good leaving group (like a halogen) is present on the six-membered ring, nucleophilic attack is a viable transformation pathway. For this compound itself, direct nucleophilic attack on the unsubstituted carbon atoms of the ring is not a favored process.

The indolizine nucleus can undergo both oxidation and reduction, leading to significant structural changes.

Oxidation : The electron-rich ring system is sensitive to oxidizing agents. A facile photoinduced successive oxidative ring-opening and borylation of indolizines has been reported, leading to the formation of unsaturated NHC–boryl carboxylates. rsc.org This suggests that under specific oxidative conditions, the bicyclic core of this compound could be cleaved.

Reduction : The reduction of the indolizine system, typically via catalytic hydrogenation, proceeds in a stepwise manner. The six-membered pyridine (B92270) ring is generally reduced first to yield a 5,6,7,8-tetrahydroindolizine (B83744) intermediate. acs.org Subsequent hydrogenation under more forcing conditions reduces the five-membered pyrrole (B145914) ring to afford the fully saturated indolizidine skeleton. acs.orgnih.gov This two-step reduction pathway is a key transformation for accessing the corresponding saturated heterocyclic systems from aromatic indolizine precursors.

| Reaction Type | Typical Reagents | Product Type | Notes |

|---|---|---|---|

| Partial Reduction | H₂, Rh/Al₂O₃ | 5,6,7,8-Tetrahydroindolizine | The six-membered ring is selectively reduced. nih.gov |

| Full Reduction | H₂, Pt/C or Pd/C | Indolizidine (octahydroindolizine) | Both rings are saturated; proceeds via the tetrahydroindolizine intermediate. acs.org |

This compound is an amphoteric molecule, possessing both a basic nitrogen atom within the aromatic system and an acidic carboxylic acid group.

The lone pair of the nitrogen atom is part of the 10-π aromatic system, but the indolizine ring as a whole exhibits basicity. Protonation occurs on a ring carbon atom rather than the nitrogen, preserving the aromaticity of the pyridinium (B92312) cation that is formed. Studies have shown that for indolizines unsubstituted at the C-3 position, electrophilic attack by a proton occurs exclusively at this site to form a 3H-indolizinium cation.

The carboxylic acid moiety imparts acidity to the molecule. The predicted pKa for the closely related indolizine-2-carboxylic acid is approximately 1.60, indicating it is a relatively strong organic acid. chemicalbook.comlookchem.com This acidity is due to the electron-withdrawing nature of the heterocyclic ring system, which stabilizes the resulting carboxylate anion.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position is a versatile functional handle that allows for a wide range of chemical transformations, distinct from the reactivity of the heterocyclic core.

One of the most fundamental transformations of the carboxylic acid group is its conversion to an ester. This can be accomplished through several well-established methods, which are broadly applicable to heterocyclic carboxylic acids like this compound.

Fischer Esterification : This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and the use of excess alcohol or the removal of water as it is formed drives the reaction toward the ester product.

Reactions with Coupling Agents : To avoid the harsh acidic conditions of Fischer esterification, which might be detrimental to sensitive substrates, modern coupling reagents are often employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation under mild, neutral conditions at room temperature. derpharmachemica.com Other effective coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and various uronium-based reagents like TBTU. organic-chemistry.org

Conversion via Acyl Chlorides : The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts rapidly and irreversibly with an alcohol to form the desired ester.

| Method | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | Alcohol (excess), H₂SO₄ (cat.) | Heating/Reflux | Inexpensive reagents, suitable for large scale. masterorganicchemistry.com |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP (cat.) | Room temperature, aprotic solvent (e.g., CH₂Cl₂) | Mild conditions, high yields. derpharmachemica.com |

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Pyridine) | Step 1: Reflux Step 2: 0°C to room temp. | Irreversible, high-yielding for difficult esterifications. |

| POCl₃ Mediation | Alcohol, POCl₃ | 0°C to room temperature | Mild, efficient, and chemoselective. derpharmachemica.com |

Amide Bond Formation

The conversion of the carboxylic acid moiety of this compound into an amide is a fundamental transformation. This reaction, known as amidation, typically involves the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. nih.gov

Common strategies for amide bond formation include:

Use of Coupling Reagents: Reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be employed to couple the carboxylic acid with a primary or secondary amine. nih.gov

Conversion to Acid Chlorides: A two-step approach involves first converting the carboxylic acid to a more reactive acid chloride, which then readily reacts with an amine. nih.govyoutube.com Two equivalents of the amine are often necessary, with one equivalent acting as a nucleophile and the second to neutralize the hydrochloric acid byproduct. uomustansiriyah.edu.iq

Dehydrating Agents: Agents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct condensation of the carboxylic acid and an amine by removing water. youtube.com

Titanium(IV) Chloride Mediation: A direct condensation of carboxylic acids and amines can be achieved using titanium(IV) chloride (TiCl₄) in pyridine. This method has been shown to be effective for a wide range of substrates. nih.gov

These reactions are pivotal for creating libraries of indolizine-2-carboxamides, which are of interest in various fields, including medicinal chemistry. nih.govnih.gov

Table 1: Common Reagents for Amide Bond Formation

| Reagent/Method | Description | Byproducts |

|---|---|---|

| BOP/DIPEA | A phosphonium-based coupling reagent that forms a reactive ester intermediate. nih.gov | Hexafluorophosphate and phosphonamide derivatives |

| SOCl₂ followed by Amine | Converts the carboxylic acid to a highly reactive acid chloride intermediate. nih.govuomustansiriyah.edu.iq | SO₂ and HCl |

| DCC | A dehydrating agent that facilitates direct condensation. youtube.com | Dicyclohexylurea (DCU) |

Decarboxylation Reactions

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). For many simple carboxylic acids, this process requires harsh conditions. masterorganicchemistry.com However, the feasibility of decarboxylation can be influenced by the stability of the resulting carbanion intermediate.

While specific studies on the decarboxylation of this compound are not extensively detailed in the provided context, general principles of decarboxylation chemistry apply. The reaction often proceeds through the formation of an intermediate that can stabilize a negative charge. masterorganicchemistry.com In some cases, decarboxylation can occur as a subsequent step in a reaction sequence, for instance, following olefination, where aromatization can be a driving force for the loss of CO₂. nih.gov Catalytic methods, including photoredox catalysis, have emerged for the hydrodecarboxylation of various carboxylic acids under milder conditions. organic-chemistry.org It is plausible that such modern methods could be applied to the indolizine scaffold.

Formation of Acid Halides and Anhydrides

To enhance the reactivity of the carboxylic acid group, it can be converted into more electrophilic derivatives such as acid halides and anhydrides.

Acid Halide Formation: The most common method for synthesizing acid chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgyoutube.com Similarly, acid bromides can be prepared using phosphorus tribromide (PBr₃). libretexts.orglibretexts.org These acid halides are highly reactive intermediates, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. libretexts.orglibretexts.org For instance, 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride, a structurally related compound, highlights the reactivity of the carbonyl chloride group towards nucleophiles like amines and alcohols. vulcanchem.com

Acid Anhydride (B1165640) Formation: Acid anhydrides can be prepared from this compound through several routes. A common laboratory method involves the reaction of its corresponding acid chloride with a carboxylate salt or the carboxylic acid itself, often in the presence of a base like pyridine. uomustansiriyah.edu.iqlibretexts.orgmasterorganicchemistry.com Acid anhydrides serve as effective acylating agents, reacting with alcohols and amines to form esters and amides, respectively, though they are generally less reactive than acid chlorides. uomustansiriyah.edu.iq

Derivatization and Functionalization Strategies of this compound

The this compound scaffold offers multiple sites for chemical modification. Strategies can target the carboxylic acid group or various positions on the bicyclic indolizine ring system, allowing for the creation of diverse molecular architectures.

Modification at the Carboxylic Acid Group (e.g., charge-reversal derivatization for analytical purposes)

The carboxylic acid group is a prime site for derivatization. Beyond the formation of amides and esters, specialized modifications are employed for analytical purposes. One such technique is charge-reversal derivatization , which is particularly useful for enhancing sensitivity in mass spectrometry (MS) analysis. nih.govnih.gov

In this strategy, the anionic carboxylic acid is converted into a derivative containing a fixed positive charge. nih.govresearchgate.net For example, the carboxylic acid can be coupled via an amide linkage to a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP). nih.govnih.gov This "charge reversal" allows for analysis in the positive ion mode of an electrospray ionization (ESI) mass spectrometer, which often provides significantly better sensitivity and signal-to-noise ratios compared to detection in negative ion mode. nih.govlongdom.org This method has been shown to improve detection sensitivity by 10- to 20-fold for certain classes of carboxylic acids. nih.gov Another reagent, dimethylaminophenacyl bromide (DmPABr), reacts with carboxylic groups to reverse their polarity from negative to positive, thereby enhancing their detection in multiple reaction monitoring (MRM) mode. longdom.org

Selective Functionalization at Indolizine Ring Positions (e.g., C-1, C-3, C-5, C-7)

The indolizine ring is electron-rich and susceptible to electrophilic substitution. youtube.com The reactivity of the different positions on the ring (C-1, C-3, C-5, C-7) allows for selective functionalization.

Reactivity of Indolizine: The five-membered ring of the indolizine system is generally more activated and reactive towards electrophiles than the six-membered ring. nih.gov

Electrophilic Aromatic Substitution (EAS): Classic EAS reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation can be applied to the indolizine scaffold. masterorganicchemistry.comyoutube.comyoutube.combyjus.com The regioselectivity of these reactions is governed by the electronic properties of the indolizine nucleus and any existing substituents. The electron-donating nature of the nitrogen atom directs electrophiles primarily to the 1 and 3 positions of the five-membered ring.

Site-Selective C-H Activation: Modern synthetic methods allow for the direct functionalization of C-H bonds. While functionalization of the five-membered ring is common, site-selective C-H activation on the six-membered ring (positions C-5, C-6, C-7, C-8) can also be achieved, sometimes using directing groups to control regioselectivity. nih.gov

Introduction of Diverse Functional Groups for Scaffold Versatility

The ability to introduce a wide array of functional groups onto the this compound scaffold is key to its versatility. This can be achieved through the transformations discussed previously.

Via Carboxylic Acid Derivatives: The conversion of the carboxylic acid to an acid chloride or anhydride creates a reactive handle for introducing various functionalities through reactions with different nucleophiles (alcohols, amines, thiols). vulcanchem.com

Via Ring Functionalization: Electrophilic substitution and C-H activation reactions on the indolizine ring can introduce groups such as halogens, nitro groups, and acyl groups. These groups can then be further transformed. For example, a nitro group can be reduced to an amine, which can then participate in a wide range of subsequent reactions. Halogens can be used in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

This multi-faceted approach to functionalization allows for the systematic modification of the scaffold's properties, which is essential for applications in materials science and drug discovery.

Table 2: Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₁H₁₁NO₂ |

| N-(4-aminomethylphenyl)pyridinium (AMPP) | C₁₂H₁₃N₂⁺ |

| Diisopropylethylamine (DIPEA) | C₈H₁₉N |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ |

| Titanium(IV) chloride | TiCl₄ |

| Thionyl chloride | SOCl₂ |

| Phosphorus tribromide | PBr₃ |

| 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | C₁₉H₁₆ClNO |

Mechanistic Investigations of Key Reactions

While detailed mechanistic studies focusing exclusively on this compound are not extensively documented in the literature, a robust understanding of its reaction chemistry can be derived from the well-established principles governing the synthesis and reactivity of the broader indolizine class. The key transformations involving this compound are primarily centered on the construction of the heterocyclic core and subsequent functionalization, including electrophilic substitution on the ring and reactions involving the carboxylic acid group.

Mechanism of Synthesis: 1,3-Dipolar Cycloaddition

One of the most powerful and versatile methods for synthesizing the indolizine scaffold is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition. nih.govwikipedia.org This pathway involves the reaction of a pyridinium ylide with a suitable dipolarophile. For the synthesis of this compound, the mechanism proceeds through several key steps. researchgate.netbohrium.com

Formation of the Pyridinium Ylide : The reaction initiates with the formation of a pyridinium salt from 3,5-dimethylpyridine (B147111) and an α-haloacetic acid derivative (e.g., ethyl bromoacetate). Subsequent treatment with a base deprotonates the α-carbon, generating a highly reactive 3,5-dimethylpyridinium ylide. This ylide is a 1,3-dipole, which is stabilized by the electron-withdrawing ester group. researchgate.net

Cycloaddition : The pyridinium ylide then reacts with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), which acts as the dipolarophile. The reaction is a concerted, pericyclic [3+2] cycloaddition that proceeds through a cyclic transition state to form a dihydroindolizine intermediate. nih.govrsc.org

Aromatization : The resulting dihydroindolizine is typically unstable and readily undergoes oxidation to achieve aromaticity. This final step, often facilitated by air or a mild oxidizing agent, involves the elimination of two hydrogen atoms to yield the stable indolizine ring system. nih.gov

The sequence provides a highly regioselective route to polysubstituted indolizines.

| Stage | Description | Key Intermediate/Transition State |

|---|---|---|

| 1. Ylide Formation | Deprotonation of a 3,5-dimethylpyridinium salt using a base. | 3,5-Dimethylpyridinium Ylide (a 1,3-dipole) |

| 2. Cycloaddition | Concerted [3+2] reaction between the ylide and an alkyne dipolarophile. | Pentacyclic Transition State |

| 3. Aromatization | Oxidative elimination of two hydrogen atoms from the dihydroindolizine intermediate. | Dihydroindolizine Adduct |

Mechanism of Synthesis: Tschitschibabin Indolizine Synthesis

The Tschitschibabin (or Chichibabin) reaction provides an alternative classical route to the indolizine core. nih.govbeilstein-journals.orgnih.gov This method involves the condensation of a 2-alkylpyridine derivative with an α-halocarbonyl compound, followed by cyclization.

Quaternization : The synthesis begins with the reaction of a 2-alkyl-3,5-dimethylpyridine with an α-halocarbonyl compound, such as ethyl bromopyruvate, to form a quaternary pyridinium salt.

Ylide Formation and Condensation : In the presence of a mild base (e.g., sodium bicarbonate), the pyridinium salt is deprotonated at the methylene (B1212753) group of the 2-alkyl substituent, forming an ylide. This intermediate then undergoes an intramolecular aldol-type condensation, where the carbanion attacks the carbonyl group. nih.gov

Dehydration and Aromatization : The resulting cyclic alcohol intermediate readily undergoes dehydration to form the final, stable aromatic indolizine ring.

| Step | Intermediate | Transformation |

|---|---|---|

| 1 | Quaternary Pyridinium Salt | N-alkylation of the pyridine derivative. |

| 2 | Pyridinium Ylide (Enolate form) | Base-mediated deprotonation. |

| 3 | Cyclized Aldol Adduct | Intramolecular nucleophilic attack. |

| 4 | Final Indolizine Product | Dehydration and aromatization. |

Mechanism of Electrophilic Substitution

The indolizine nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. jbclinpharm.org The reaction mechanism is analogous to that of other electron-rich heterocycles like pyrrole and indole. masterorganicchemistry.comlibretexts.org

Attack by the π-System : The π-electron system of the indolizine ring, particularly the five-membered pyrrole-like ring, acts as a nucleophile and attacks the electrophile (E⁺). This attack preferentially occurs at the C3 and C1 positions due to the higher electron density at these sites, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. jbclinpharm.org

Restoration of Aromaticity : In the final, rapid step, a base removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromatic π-system and yields the substituted indolizine product. masterorganicchemistry.com

| Position of Attack | Stability of Sigma Complex | Reason for Stability |

|---|---|---|

| C3 (Most Favorable) | High | The positive charge is delocalized over the pyridine ring without disrupting the aromatic sextet of the five-membered ring in all resonance structures. |

| C1 (Favorable) | High | Similar to C3 attack, the positive charge is effectively delocalized. |

| C2 (Less Favorable) | Moderate | Delocalization of the positive charge is less effective and is disfavored by the adjacent electron-withdrawing carboxylic acid group. |

Mechanism of Amidation at the Carboxylic Acid Group

The carboxylic acid moiety at the C2 position can undergo standard transformations, such as esterification or amidation. The mechanism for amidation typically requires the activation of the carboxyl group to enhance its electrophilicity, as carboxylic acids themselves are generally unreactive towards amines. semanticscholar.org

Activation of the Carboxyl Group : A coupling agent, such as propylphosphonic acid anhydride (T3P) or a carbodiimide (B86325) (e.g., DCC, EDC), is used to convert the carboxylic acid's hydroxyl group into a better leaving group. This step forms a highly reactive intermediate, such as a mixed anhydride or an O-acylisourea.

Nucleophilic Attack : The amine, acting as a nucleophile, attacks the activated carbonyl carbon. This addition forms a tetrahedral intermediate.

Collapse of the Intermediate : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (derived from the coupling agent). A final proton transfer step yields the stable amide product and a protonated amine byproduct.

| Stage | Process | Key Species |

|---|---|---|

| 1 | Carboxyl Activation | Activated ester or mixed anhydride intermediate |

| 2 | Nucleophilic Addition | Tetrahedral intermediate |

| 3 | Elimination & Proton Transfer | Amide product and coupling agent byproduct |

Advanced Spectroscopic and Analytical Characterization Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.

While a publicly available, experimentally verified spectrum for 6,8-Dimethylindolizine-2-carboxylic acid is not widely reported, chemical shifts can be reliably predicted based on established data for the indolizine (B1195054) core and the known effects of substituents. nih.gov The assignment of proton (¹H) and carbon (¹³C) signals is fundamental to confirming the substitution pattern.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indolizine ring, the two methyl groups, and the acidic proton of the carboxyl group. The acidic proton is typically observed as a broad singlet at a significantly downfield chemical shift (δ 10–12 ppm or higher) due to deshielding and hydrogen bonding. libretexts.orglibretexts.org The protons on the five-membered ring (H-1, H-3) and the six-membered ring (H-5, H-7) will appear in the aromatic region, with their precise shifts influenced by the electron-donating methyl groups and the electron-withdrawing carboxylic acid. The methyl protons will appear as sharp singlets in the upfield region.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is a key indicator, typically resonating in the δ 160–180 ppm range. libretexts.org The carbons of the indolizine ring will appear across the aromatic region (approximately δ 100-150 ppm), while the methyl carbons will be found in the highly shielded upfield region.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-1 | ~7.5 - 7.8 | Singlet or Doublet | Influenced by the adjacent carboxylic acid group. |

| H-3 | ~7.0 - 7.3 | Singlet or Doublet | |

| H-5 | ~7.2 - 7.5 | Singlet | Deshielded by proximity to the bridgehead nitrogen. |

| H-7 | ~6.8 - 7.1 | Singlet | Shielded by the adjacent methyl group at C-8. |

| 6-CH₃ | ~2.3 - 2.6 | Singlet | Typical range for an aryl methyl group. |

| 8-CH₃ | ~2.4 - 2.7 | Singlet | Typical range for an aryl methyl group. |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-1 | ~115 - 125 | |

| C-2 | ~130 - 140 | Attached to the electron-withdrawing COOH group. |

| C-3 | ~110 - 120 | |

| C-5 | ~120 - 130 | |

| C-6 | ~135 - 145 | Substituted with a methyl group. |

| C-7 | ~118 - 128 | |

| C-8 | ~138 - 148 | Substituted with a methyl group. |

| C-8a | ~130 - 140 | Bridgehead carbon. |

| COOH | ~165 - 175 | Carbonyl carbon of the carboxylic acid. |

| 6-CH₃ | ~15 - 25 |

To unambiguously assign these signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm through-bond coupling between adjacent protons. For instance, a cross-peak between the signals for H-5 and H-7 (if any meta-coupling exists) would help locate these protons on the six-membered ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It is essential for assigning the carbon signals. For example, the proton signal at ~7.0 ppm could be definitively assigned to H-3 by observing its correlation to the carbon signal at ~115 ppm, which is in turn assigned as C-3. Likewise, the methyl proton signals would be correlated to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) ¹H-¹³C correlations and is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

Correlations from the methyl protons (6-CH₃) to carbons C-5, C-6, and C-7.

Correlations from the methyl protons (8-CH₃) to carbons C-7, C-8, and the bridgehead C-8a.

Correlations from the H-1 proton to C-2, C-3, C-8a, and the carboxyl carbon (COOH).

Correlations from the H-5 proton to C-6, C-7, and C-8a. These long-range correlations would definitively place the methyl groups at positions 6 and 8 and the carboxylic acid group at position 2.

Variable Temperature (VT) NMR is a powerful technique for studying dynamic processes in molecules, such as conformational exchange or restricted rotation. ox.ac.uk For this compound, the primary site of conformational interest is the rotation around the single bond connecting the indolizine ring (C-2) and the carboxylic acid group.

At room temperature, this rotation is typically fast on the NMR timescale, resulting in a single, time-averaged set of signals for the molecule. However, if there is a significant energy barrier to this rotation, cooling the sample to a lower temperature could slow the process. core.ac.uk If the rotation becomes slow enough, distinct signals for different rotational isomers (rotamers) might be observed. As the temperature is raised, these separate signals would broaden, coalesce, and eventually sharpen into the single averaged signal seen at higher temperatures. Analysis of the spectra at different temperatures allows for the calculation of the rotational energy barrier (ΔG‡), providing valuable thermodynamic data about the molecule's conformational flexibility. While specific VT-NMR studies on this compound are not documented, this methodology is highly applicable for probing the steric and electronic effects governing the orientation of the carboxyl group relative to the planar indolizine ring. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is particularly effective for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to be dominated by features from the carboxylic acid group, with additional characteristic bands from the substituted aromatic indolizine core.

Carboxyl Group: The most prominent feature is a very broad absorption band typically spanning from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. libretexts.org Superimposed on this broad band are the C-H stretching vibrations. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band typically in the range of 1680-1710 cm⁻¹ for aromatic carboxylic acids. libretexts.org Additionally, a C-O stretching vibration is expected between 1210-1320 cm⁻¹.

Indolizine Ring: The aromatic nature of the indolizine ring gives rise to several characteristic vibrations. Aromatic C-H stretching bands are typically observed just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). In-plane ring stretching vibrations for the C=C and C=N bonds usually appear as a series of bands in the 1400-1620 cm⁻¹ region. Out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ region and are often diagnostic of the substitution pattern on the ring.

Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |

| Indolizine Ring | Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |

| Methyl Groups | Aliphatic C-H stretch | 2850 - 3000 | Medium |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong, Sharp |

| Indolizine Ring | C=C / C=N ring stretch | 1400 - 1620 | Medium to Strong (multiple bands) |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |

To achieve a more precise assignment of the observed IR bands, especially in the complex fingerprint region (below 1500 cm⁻¹), experimental spectra can be correlated with theoretical calculations. Computational chemistry methods, particularly Density Functional Theory (DFT) using functionals like B3LYP, are widely employed to calculate the vibrational frequencies of a molecule. researchgate.netnih.gov

The process involves first optimizing the geometry of this compound in silico to find its lowest energy conformation. Subsequently, a frequency calculation is performed on this optimized structure to predict the wavenumbers and intensities of all fundamental vibrational modes. uit.no Calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with the experimental spectrum. researchgate.net This correlation allows for a confident assignment of complex overlapping bands and provides strong theoretical support for the experimentally determined structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic structure of conjugated systems like this compound. The indolizine core, being an aromatic and conjugated π-system, gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.

Electronic Transitions (π→π transitions)*

The UV-Vis spectrum of this compound is dominated by intense absorptions resulting from π→π* electronic transitions. libretexts.org In this process, the absorption of UV or visible light excites an electron from a bonding π molecular orbital (the Highest Occupied Molecular Orbital, or HOMO) to an antibonding π* molecular orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). libretexts.org

The extended conjugation in the bicyclic indolizine ring system lowers the energy gap between the HOMO and LUMO compared to non-conjugated systems. libretexts.org This results in absorption at longer wavelengths (typically in the 200-400 nm range). The presence of the dimethyl and carboxylic acid substituents on the indolizine ring can further modify the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax). Molecules with conjugated π-bonding systems, such as this one, commonly exhibit these types of transitions. libretexts.org

Solvent Effects on Absorption Maxima

The polarity of the solvent used to dissolve the sample can significantly influence the position of the absorption maxima in the UV-Vis spectrum, a phenomenon known as solvatochromism. slideshare.net The interaction between the solvent and the solute molecule can alter the energy difference between the ground state and the excited state.

For π→π* transitions, an increase in solvent polarity typically causes a bathochromic shift (a shift to longer wavelengths). researchgate.net This occurs because the excited state is often more polar than the ground state in conjugated systems. A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the transition. slideshare.netresearchgate.net Conversely, non-polar solvents will result in a spectrum that is more representative of the molecule in an unperturbed state. The position, intensity, and shape of the absorption bands can all change depending on the nature of the solvent-solute interactions. nih.gov

Table 1: Expected Solvent Effects on π→π Transition of this compound*

| Solvent Type | Polarity | Expected Effect on Ground/Excited State | Resulting Shift in λmax |

| Non-polar (e.g., Hexane) | Low | Minimal stabilization of either state | Baseline absorption (Hypsochromic relative to polar) |

| Polar Aprotic (e.g., DMSO) | High | Stronger stabilization of the more polar excited state | Bathochromic (Red Shift) |

| Polar Protic (e.g., Ethanol) | High | Strong stabilization of the excited state; potential for H-bonding | Bathochromic (Red Shift) |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of this compound, which is C₁₁H₁₁NO₂.

The theoretical monoisotopic mass of this compound is 189.07898 Da. uni.lu HRMS analysis would yield an experimental m/z value extremely close to this theoretical value, allowing it to be distinguished from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). The data is often collected for various adducts, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Table 2: Predicted HRMS Data for this compound (C₁₁H₁₁NO₂) uni.lu

| Adduct Form | Formula | Theoretical m/z |

| [M+H]⁺ | C₁₁H₁₂NO₂⁺ | 190.08626 |

| [M+Na]⁺ | C₁₁H₁₁NNaO₂⁺ | 212.06820 |

| [M-H]⁻ | C₁₁H₁₀NO₂⁻ | 188.07170 |

Fragmentation Patterns for Structural Information

In mass spectrometry, particularly with techniques like electron ionization (EI), the parent molecule (molecular ion) undergoes fragmentation, breaking into smaller, charged pieces. The resulting pattern of fragment ions is a unique fingerprint that provides valuable structural information.

For this compound, the fragmentation is expected to be characteristic of an aromatic carboxylic acid. whitman.edu Key fragmentation pathways would likely include:

Loss of the carboxyl group: A prominent fragmentation involves the cleavage of the bond between the indolizine ring and the carboxylic acid group, resulting in the loss of a •COOH radical (45 Da). whitman.edulibretexts.org

Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the molecular ion can also occur.

Loss of Water: A peak corresponding to [M-H₂O]⁺ may be observed, which is a common fragmentation for carboxylic acids. whitman.edu

Formation of an Acylium Ion: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of a stable acylium ion ([M-OH]⁺, loss of 17 Da). whitman.edulibretexts.org

Subsequent fragmentation of the dimethylindolizine ring structure would produce additional ions, further confirming the arrangement of the atoms within the molecule.

Computational Chemistry and Theoretical Investigations of 6,8 Dimethylindolizine 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For 6,8-Dimethylindolizine-2-carboxylic acid, these calculations can reveal crucial information about its geometry, electronic landscape, and reactivity.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. mdpi.combiointerfaceresearch.com For this compound, DFT calculations, commonly using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov

The process involves starting with an initial guess of the molecular structure and iteratively solving the Kohn-Sham equations to find the electron density that minimizes the total energy of the system. researchgate.net The optimized geometry corresponds to the point on the potential energy surface where the net forces on all atoms are zero. These theoretical parameters can be compared with experimental data, for instance from X-ray crystallography, to validate the computational model. mdpi.com Beyond geometry, DFT provides a detailed picture of the electronic structure, including the distribution of electron density and molecular orbital energies. researchgate.net

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=O (carboxyl) | 1.21 Å |

| C-O (carboxyl) | 1.35 Å | |

| N-C5 | 1.38 Å | |

| N-C8a | 1.39 Å | |

| Bond Angle | O=C-O (carboxyl) | 123.5° |

| C1-C2-C(OOH) | 125.0° | |

| C5-N-C8a | 108.0° | |

| Note: This table is illustrative. The values are typical for similar functional groups and heterocyclic systems but have not been specifically calculated for this compound in the cited literature. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. scholarsresearchlibrary.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. schrodinger.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net For aromatic carboxylic acids, these values can be calculated using DFT to predict their electronic behavior. researchgate.net In a related study on 5,6-dihydroxyindole-2-carboxylic acid, DFT calculations showed that carboxylation significantly affects the HOMO-LUMO gap and the relative stabilities of different redox forms. arxiv.org The HOMO-LUMO gap can also be correlated with the wavelengths of light a molecule absorbs, as determined by UV-Vis spectroscopy. schrodinger.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.2 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | -1.8 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| ΔE (HOMO-LUMO Gap) | 4.4 | Indicates molecular reactivity and stability. A smaller gap suggests higher reactivity. |

| Note: This table presents hypothetical values based on typical DFT results for N-heterocyclic aromatic compounds and is for illustrative purposes only. |

Within the framework of conceptual DFT, Fukui functions are powerful descriptors used to identify the most reactive sites within a molecule. semanticscholar.orgfaccts.de The Fukui function, ƒ(r), measures the change in electron density at a specific point, r, when the total number of electrons in the system changes. researchgate.net This allows for the prediction of where a molecule will react with electrophiles, nucleophiles, or radicals. scholarsresearchlibrary.com

Three types of Fukui functions are typically calculated:

ƒ+(r) : Predicts reactivity towards a nucleophilic attack (electron acceptance). A high value indicates the site is susceptible to attack by a nucleophile. faccts.de

ƒ-(r) : Predicts reactivity towards an electrophilic attack (electron donation). A high value indicates the site is prone to attack by an electrophile. faccts.de

ƒ0(r) : Predicts reactivity towards a radical attack. faccts.de

These functions are calculated by analyzing the electron densities of the neutral molecule (N electrons), its anion (N+1 electrons), and its cation (N-1 electrons). youtube.com For this compound, this analysis would pinpoint which atoms on the indolizine (B1195054) ring or the carboxylic acid group are the most likely centers for various chemical reactions.

Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. rsc.org Molecules that exhibit ICT often have interesting photophysical properties, such as large Stokes shifts in their fluorescence spectra.

The this compound molecule contains an electron-rich indolizine ring, further enhanced by two electron-donating methyl groups, and an electron-withdrawing carboxylic acid group. This "push-pull" arrangement makes it a candidate for ICT. Computational studies, particularly Time-Dependent DFT (TD-DFT), can model the electronic transitions and excited states of the molecule. These calculations can predict the nature of the excited state, confirming whether it has ICT character by analyzing the change in electron density distribution between the ground and excited states. Such studies on related systems like indole-tethered ynones have demonstrated how visible light can induce ICT to promote chemical reactions. rsc.org

Aromaticity Analysis of the Indolizine Core

Aromaticity is a fundamental concept used to describe the enhanced stability and unique reactivity of certain cyclic, planar molecules with delocalized π-electrons. nih.govchim.it The indolizine core is a heterocyclic aromatic compound. chim.it Computational methods provide quantitative measures of aromaticity.

Several indices are used to quantify aromaticity, including:

Nucleus-Independent Chemical Shift (NICS) : This magnetic criterion calculates the magnetic shielding at the center of a ring. Large negative NICS values are indicative of aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA) : This geometry-based index evaluates the deviation of bond lengths from an ideal aromatic system. HOMA values are close to 1 for highly aromatic systems and near 0 for non-aromatic systems. mdpi.com

Para-Delocalization Index (PDI) and Fluctuation Index (FLU) : These are electronic indices based on electron delocalization. mdpi.comdtu.dk

For this compound, DFT calculations would first provide the optimized geometry. Subsequently, these aromaticity indices could be calculated for both the five-membered and six-membered rings of the indolizine core. This analysis would quantify the degree of aromaticity and how it is influenced by the methyl and carboxylic acid substituents. Studies on similar heterocyclic systems like quinolines have successfully used these indices to correlate aromaticity with pharmacological activity. mdpi.com

Reaction Mechanism Modeling using Computational Methods

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, providing detailed information about transition states, intermediates, and reaction energy profiles that are often difficult to observe experimentally. researchgate.net For reactions involving this compound, such as electrophilic substitution or cycloaddition, DFT calculations can be used to model the entire reaction pathway. researchgate.net

By locating the transition state structures (the highest energy point along the reaction coordinate) and calculating their energies, activation barriers (ΔG‡) can be determined. researchgate.net This allows for the prediction of reaction kinetics and the feasibility of a proposed mechanism. For instance, computational modeling of indolizine synthesis has been used to predict the performance of different catalysts and substrates. researchgate.net Similarly, the mechanism of photooxygenation reactions of various substituted indolizines has been investigated, revealing how substituents influence the reaction pathway. acs.org Such modeling could be applied to understand the reactivity of the C1 or C3 positions of the indolizine ring in this compound towards various reagents.

Spectroscopic Property Predictions (e.g., simulated IR, UV-Vis, NMR spectra)